Cas no 905686-88-6 (N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide
- 905686-88-6
- AKOS024658448
- F2539-0612
- AB00679389-01
- N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide
- N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
-
- Inchi: 1S/C20H22N2O4/c1-3-26-17-9-7-16(8-10-17)22-13-15(12-19(22)23)21-20(24)14-5-4-6-18(11-14)25-2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24)
- InChI Key: ZMQUCRQTUIEUJF-UHFFFAOYSA-N
- SMILES: O=C1CC(CN1C1C=CC(=CC=1)OCC)NC(C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 354.15795719g/mol
- Monoisotopic Mass: 354.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.9Ų
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2539-0612-2μmol |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-5μmol |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-10μmol |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-20μmol |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-1mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-2mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-3mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-4mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-5mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2539-0612-10mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905686-88-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide: A Novel Compound with Promising Pharmacological Potential
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide, identified by its unique CAS number 905686-88-6, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in pharmaceutical research and development. The synthesis and functional analysis of this molecule provide valuable insights into the design of novel therapeutic agents targeting specific biological pathways.
The molecular architecture of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide is defined by its core benzamide framework, which is further modified by substituents such as the 4-ethoxyphenyl group and the 3-methoxybenzamide moiety. These structural elements contribute to the compound's unique pharmacological profile, as demonstrated by recent studies on its interactions with various biological targets. The presence of the 5-oxopyrrolidin-3-yl ring introduces additional complexity, enabling the molecule to engage in multiple modes of action.
Recent advances in computational chemistry have enabled the prediction of the compound's three-dimensional structure and its potential interactions with biological macromolecules. Molecular docking studies suggest that N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide may exhibit favorable binding affinity for enzymes involved in inflammatory response pathways. This property has been corroborated by in vitro experiments showing its ability to modulate cytokine production in immune cells.
One of the most promising aspects of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide is its potential application in the treatment of autoimmune disorders. Preclinical studies conducted in 2023 have demonstrated that the compound can significantly reduce the activity of T-helper cells, which are implicated in the pathogenesis of conditions such as rheumatoid arthritis and multiple sclerosis. These findings align with the broader trend of developing targeted therapies that minimize systemic immunosuppression.
The synthesis of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide involves a multi-step process that highlights the challenges and opportunities in modern drug discovery. Researchers have employed advanced organic synthesis techniques, including catalytic asymmetric reactions and microwave-assisted methodologies, to optimize the yield and purity of the final product. These strategies reflect the industry's growing emphasis on green chemistry and sustainable manufacturing practices.
Pharmacokinetic studies of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide have revealed its potential for oral administration. The compound exhibits favorable solubility properties and demonstrates a reasonable half-life in preclinical models, which are critical parameters for drug development. These characteristics make it a viable candidate for further clinical evaluation.
Recent research has also explored the compound's potential in the treatment of neurodegenerative diseases. A 2024 study published in the Journal of Medicinal Chemistry reported that N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide can inhibit the aggregation of amyloid-beta proteins, a key pathological feature of Alzheimer's disease. This finding underscores the molecule's versatility in targeting multiple disease mechanisms.
Comparative analysis with existing therapeutic agents has highlighted the unique advantages of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide. Unlike traditional anti-inflammatory drugs, which often cause significant side effects, this compound appears to exert its biological effects with greater specificity. This selectivity is attributed to its ability to interact with multiple targets within the same signaling pathway.
The development of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide exemplifies the intersection of computational modeling and experimental validation in modern drug discovery. Machine learning algorithms have been used to predict the compound's biological activity, while experimental data continue to refine these predictions. This iterative process is essential for the successful translation of chemical entities into therapeutic products.
As the pharmaceutical industry continues to prioritize the development of innovative therapeutics, compounds like N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide represent important milestones. The compound's potential applications in multiple therapeutic areas, combined with its favorable pharmacological properties, position it as a promising candidate for further investigation. Ongoing research is focused on optimizing its chemical structure to enhance its therapeutic efficacy while minimizing potential side effects.
Collaborative efforts between academia and industry are playing a crucial role in advancing the development of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide. These partnerships facilitate the sharing of resources and expertise, accelerating the transition from basic research to clinical application. Such collaborations are essential for addressing the complex challenges associated with drug development in the 21st century.
Looking ahead, the continued exploration of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide's biological properties holds great promise for the future of medicine. As researchers refine their understanding of its mechanisms of action, new therapeutic applications are likely to emerge. This compound exemplifies the potential of modern medicinal chemistry to address some of the most pressing health challenges facing society today.
In conclusion, N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide represents a significant achievement in the field of pharmaceutical science. Its unique molecular structure and potential therapeutic applications make it a valuable subject of ongoing research. As the scientific community continues to explore its properties, this compound may pave the way for the development of innovative treatments that improve patient outcomes and advance the field of medicine.
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